molecular formula C11H15Cl B8522835 1-Chloro-2,6-diethyl-4-methylbenzene

1-Chloro-2,6-diethyl-4-methylbenzene

Cat. No. B8522835
M. Wt: 182.69 g/mol
InChI Key: CQKJMEVQJREFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,6-diethyl-4-methylbenzene is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

2-chloro-1,3-diethyl-5-methylbenzene

InChI

InChI=1S/C11H15Cl/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3

InChI Key

CQKJMEVQJREFRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1Cl)CC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Gaseous hydrogen chloride (1.05 equiv.) is fed into a solution of 2,6-diethyl-4-methylaniline (1.00 equiv.) in o-dichlorobenzene, allowing the pot temperature to rise to 70° C. The resulting salt suspension is cooled to 45° C. Isoamyl nitrite (1.05 equiv.) and additional gaseous hydrogen chloride (0.50 equiv.) are fed subsurface simultaneously at 45-50° C. over a 2-hour period to afford 1-chloro-2,6-diethyl-4-methylbenzene in 90-93% yield. 20% sodium hydroxide (0.50 equiv.) is added to adjust the pH to 10-12. The bottom aqueous phase is separated off. Isoamyl alcohol and o-dichlorobenzene are stripped off to produce the crude 1-chloro-2,6-diethyl-4-methylbenzene material. The product can be further purified by vacuum distillation at 85° C./5 mmHg to give an assay of 97-99%.
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Synthesis routes and methods III

Procedure details

To an initial charge of 65 ml of 36% aqueous HCl are added, in portions, 16.33 g [0.1 mol] of 2,6-diethyl-4-methylaniline. The resulting thick suspension is stirred at 65° C. for 5 minutes. It is then cooled to −10° C., and a solution of 8 g [0.116 mol] of NaNO2 in 35 ml of water is added dropwise within approx. 1 h at such a rate that the temperature does not exceed −5° C. 80 mg of sulphamic acid are added. Then the suspension of the diazonium salt, cooled to −10° C., is metered within about 30 minutes into a solution, heated to 70° C., of 13.9 g [0.05 mol] of FeSO4×7H2O in 65 ml of 36% aqueous HCl. The reaction mixture is then stirred at 65-75° C. for another 1 hour, allowed to cool to room temperature and admixed with 200 ml of water, the phases are separated and the aqueous phase is extracted three times with 50 ml each time of methylene chloride. The combined organic phases are washed twice with 25 ml each time of water, dried and concentrated under reduced pressure. This gives 17.3 g of an oil which, according to GC, contains 87.6% 2,6-diethyl-4-methylchlorobenzene (83% of theory).
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65 mL
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